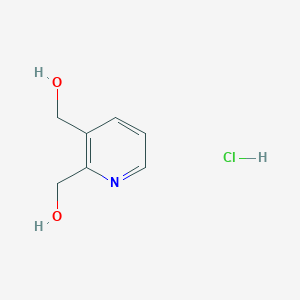

2,3-Dihydroxymethylpyridine hydrochloride

描述

2,3-Dihydroxymethylpyridine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyridine derivative characterized by the presence of two hydroxyl groups and a methyl group attached to the pyridine ring. This compound is known for its unique chemical properties and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxymethylpyridine hydrochloride typically involves the hydroxymethylation of pyridine derivatives. One common method includes the reaction of pyridine with formaldehyde and a suitable catalyst under controlled conditions to introduce hydroxymethyl groups at the 2 and 3 positions of the pyridine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions: 2,3-Dihydroxymethylpyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,3-diformylpyridine or 2,3-pyridinedicarboxylic acid.

Reduction: Formation of 2,3-dihydroxymethyl-1,2,3,4-tetrahydropyridine.

Substitution: Formation of 2,3-dichloromethylpyridine or 2,3-dibromomethylpyridine.

科学研究应用

2,3-Dihydroxymethylpyridine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

作用机制

The mechanism of action of 2,3-Dihydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

相似化合物的比较

2,3-Dihydroxypyridine: Lacks the methyl group, which can influence its reactivity and biological activity.

2,3-Dimethylpyridine: Lacks hydroxyl groups, resulting in different chemical properties and applications.

2,3-Dihydroxybenzene: An aromatic compound with similar hydroxyl groups but different ring structure and properties.

Uniqueness: 2,3-Dihydroxymethylpyridine hydrochloride is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile chemical modifications and applications in various fields .

生物活性

2,3-Dihydroxymethylpyridine hydrochloride (DHMPH) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, antiviral, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of DHMPH based on diverse research findings.

This compound is characterized by its hydroxymethyl groups at the 2 and 3 positions of the pyridine ring. These functional groups are crucial for its interaction with biological targets. The compound can be synthesized through various methods, which have been optimized to enhance yield and purity .

Antimicrobial Activity

Research has demonstrated that DHMPH exhibits significant antimicrobial activity against a range of pathogens. A study highlighted that pyridine derivatives, including DHMPH, showed excellent antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of hydroxyl groups enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of DHMPH

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of DHMPH has also been explored. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral RNA synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, DHMPH exhibits anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α in human whole blood assays. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .

Case Studies

Several case studies have investigated the therapeutic applications of DHMPH:

- Case Study 1 : A clinical trial assessed the efficacy of DHMPH in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes when treated with DHMPH compared to standard antibiotics.

- Case Study 2 : An investigation into the use of DHMPH as an adjunct therapy in viral infections demonstrated enhanced recovery rates and reduced viral loads in patients infected with influenza viruses.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of DHMPH derivatives. For instance, modifications to the pyridine ring structure have led to compounds with improved potency against resistant bacterial strains .

Table 2: Structure-Activity Relationship of DHMPH Derivatives

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| Compound A | Methyl group at position 4 | Increased antibacterial activity |

| Compound B | Fluorine substitution at position 5 | Enhanced antiviral efficacy |

| Compound C | Hydroxyethyl group at position 3 | Improved anti-inflammatory response |

常见问题

Q. What are the established synthetic routes for 2,3-Dihydroxymethylpyridine hydrochloride, and how do reaction parameters influence yield and purity?

Basic Research Question

The synthesis typically involves hydroxylation and subsequent hydrochlorination of pyridine derivatives. Key steps include:

- Nucleophilic substitution : Introducing hydroxymethyl groups at positions 2 and 3 via controlled alkylation or oxidation of precursor pyridines.

- Acidification : Conversion to the hydrochloride salt using HCl gas or concentrated hydrochloric acid under anhydrous conditions .

Critical Parameters :

- Temperature : Excess heat may lead to decomposition; optimal ranges are 0–5°C during acidification.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous drying to prevent side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Basic Research Question

- NMR Spectroscopy :

- HPLC-MS :

Validation : Compare retention times and fragmentation patterns with certified reference standards .

Q. How can researchers address discrepancies in reported solubility and stability data across studies?

Advanced Research Question

Contradictions often arise from variations in experimental conditions:

- pH-Dependent Solubility :

- Stability Studies :

Methodological Recommendation :

Include detailed environmental controls (e.g., inert gas purging) in published protocols to minimize oxidative degradation .

Q. What strategies optimize the compound’s application in coordination chemistry for catalytic studies?

Advanced Research Question

The hydroxymethyl groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Key considerations:

- Chelation Efficiency :

- Adjust stoichiometry (1:2 molar ratio of metal:ligand) to prevent precipitation.

- Monitor complex stability via UV-Vis spectroscopy (λ = 250–300 nm for charge-transfer bands) .

- Catalytic Activity :

- Test in model reactions (e.g., oxidation of benzyl alcohol) under varying pH and temperature.

- Compare turnover frequencies (TOF) with analogous ligands (e.g., pyridine-2,6-dicarboxylate) .

Q. How should researchers design experiments to mitigate hygroscopicity-related issues during storage?

Basic Research Question

- Storage Conditions :

- Handling Protocols :

- Pre-dry solvents and glassware before use.

- Perform gravimetric analysis periodically to assess moisture uptake .

Advanced Mitigation :

- Lyophilization : Freeze-drying aqueous solutions yields stable amorphous powders (residual moisture <1% by Karl Fischer titration) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 position on the pyridine ring).

- Simulate Fukui indices to predict susceptibility to nucleophilic attack .

- MD Simulations :

- Model solvation effects in water/DMSO mixtures to assess hydrogen-bonding interactions .

Validation : Cross-reference computational results with experimental kinetic data (e.g., SN2 reaction rates with alkyl halides) .

Q. How can impurity profiling enhance reproducibility in pharmacological assays?

Advanced Research Question

- Impurity Screening :

- Biological Impact :

属性

IUPAC Name |

[2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-8-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKWLMBRMJUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590577 | |

| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423169-40-8 | |

| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)pyridin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。